Cas no 81602-22-4 ((-)asarinin)

(-)asarinin structure
(-)asarinin structure
Product name:(-)asarinin
CAS No:81602-22-4
MF:C20H18O6
MW:354.353
CID:2075757
PubChem ID:25245913

(-)asarinin Chemical and Physical Properties

Names and Identifiers

    • (-)asarinin
    • (-)-episesamin
    • (+)-asarinin
    • (+)-episesamin
    • 6-episesamin
    • asarinin
    • episesamin
    • CHEBI:66470
    • ACon1_002421
    • Sezamin
    • SCHEMBL94517
    • 5,5'-(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(1,3-benzodioxol)
    • (+)-Sesamin
    • (1S,3aR,4S,6aR)-1,4-di(benzo[d][1,3]
    • DTXSID301030528
    • SR-01000777562-3
    • S7946O4P76
    • GTPL11372
    • Rel-(7S,7'S8R,8'R)-Sesamin
    • MFCD00216134
    • (1S,3aR,4S,6aR)-1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-, (1S,3aR,4S,6aR)-
    • 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4-(methylenedioxy)phenyl)-, (1S,3aR,4S,6aR)-
    • HY-N0121
    • 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, (1alpha,3aalpha,4alpha,6aalpha)-
    • sesamin
    • SMR000445559
    • Sesamin, analytical standard
    • dioxol-5-yl)hexahydrofuro[3,4-c]furan
    • A832882
    • d-Sesamin
    • NSC-36403
    • NSC 36403
    • Sesamin dl-form [MI]
    • AI3-00811
    • FS27823
    • FY3S29JVC9
    • MLS000728578
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3a alpha,4alpha,6a alpha))-
    • Sesamin, >=98% (HPLC)
    • BRD-K11631773-001-10-8
    • 81602-22-4
    • 5-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • Sesamin, >=95%, crystalline
    • (1S,3aR,4S,6aR)-1,4-bis(benzo[d][1,3]dioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
    • 5,5'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(1,3-benzodioxole)
    • SesaminSezamin; (+)-Sesamin; D-(+)-Sesamin
    • SR-01000777562-4
    • BDBM50542904
    • UNII-FY3S29JVC9
    • (1S,3aR,4S,6aR)-5,5'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-1,3-benzodioxole;(+)-Sesamin;Fagarol
    • pseudocubebin
    • PSEUDO CUBEBIN
    • SESAMIN D-FORM [MI]
    • SESAMIN D-FORM
    • NCGC00169864-01
    • Sesamin, (+/-)-
    • CHEMBL252915
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-
    • CCG-268081
    • 1,3-Benzodioxole, 5,5'-((1R,3as,4R,6as)-tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, rel-
    • (+)-Segamin
    • Sesamin,(S)
    • MSK5401
    • PEYUIKBAABKQKQ-AFHBHXEDSA-N
    • (1S,3aR,4S,6aR)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
    • Fagarol
    • REL-(7S,7'S,8R,8'R)-SESAMIN
    • HMS2232F11
    • 5,5'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(1,3-benzodioxole)
    • l-sesamin
    • 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1S-(1.ALPHA.,3A .ALPHA.,4.ALPHA.,6A .ALPHA.))-
    • 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-
    • MLS002473316
    • UNII-S7946O4P76
    • 607-80-7
    • 5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
    • NS00096653
    • TETRAHYDRO-1,4-BIS(3,4-(METHYLENEDIOXY)PHENYL)-1H,3H-FURO(3,4-C)FURAN
    • HY-N0121R
    • s2392
    • CS-0007831
    • Sesamin (Standard)
    • NCGC00169864-02
    • SESAMIN [MI]
    • SESAMIN [WHO-DD]
    • 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-1,3-BENZODIOXOLE
    • (+/-)-Sesamin
    • Sesamin, (+)-
    • SR-01000777562
    • AS-13527
    • Sesamin (Fagarol)
    • ACon0_000323
    • Q3511416
    • D-(+)-Sesamin
    • AKOS022168195
    • M06046
    • Inchi: InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13?,14?,19-,20-/m1/s1
    • InChI Key: PEYUIKBAABKQKQ-XGMIPLPHSA-N
    • SMILES: C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Computed Properties

  • Exact Mass: 354.11033829g/mol
  • Monoisotopic Mass: 354.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 2.7

(-)asarinin Related Literature

Additional information on (-)asarinin

测试

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.jbzml.com
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd